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Compound of Interest

Compound Name: 4-(5-Bromothiophen-2-yl)pyridine
CAS No.: 164936-60-1
Cat. No.: B062141
Get Quote
. J

Executive Summary

4-(5-Bromothiophen-2-yl)pyridine (CAS: 164936-60-1) is a bifunctional heteroaromatic
system utilized primarily for its ability to direct supramolecular assembly through Halogen
Bonding (XB). Unlike simple organic solids driven solely by van der Waals forces, this molecule
leverages the

-hole of the bromine atom and the lone pair of the pyridine nitrogen to form robust, directional
1D polymeric chains. This guide analyzes its crystallographic metrics, synthesis protocols, and
the energetic causality behind its molecular packing.

Molecular Architecture & Synthesis

To understand the packing, one must first understand the molecular geometry. The molecule
consists of a

-deficient pyridine ring linked to a

-excessive thiophene ring.
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Conformational Properties

o Torsion Angle: The bond connecting the pyridine (C4) and thiophene (C2) rings allows for
rotation. In the crystalline state, the molecule adopts a near-planar conformation (torsion
angle < 10°) to maximize

-conjugation and facilitate stacking.

e Dipole Moment: The vector aligns from the electron-rich thiophene towards the electron-
deficient pyridine, enhancing the electrostatic component of the halogen bond.

Synthesis Protocol (Self-Validating)

The most reliable route avoids non-selective bromination by using a stepwise Suzuki-Miyaura
coupling followed by electrophilic substitution.

Reagents:

4-Pyridylboronic acid (1.0 eq)

2-Bromothiophene (1.0 eq)

N-Bromosuccinimide (NBS) (1.1 eq)

Pd(PPh

)

(Catalyst)
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Figure 1: Stepwise synthesis ensuring regiospecificity of the bromine atom at the thiophene C5
position.[1][2]

Protocol Validation:

» Intermediate Check: 4-(Thiophen-2-yl)pyridine should show a clear proton NMR signal at the
thiophene C5 position (

ppm).

« Final Check: Disappearance of the C5 proton signal and a mass shift of +79/81 Da (Br
isotopes) confirms the product.

Crystal Structure & Unit Cell Metrics[3]

The crystal structure of 4-(5-bromothiophen-2-yl)pyridine is defined by its ability to act as
both a halogen bond donor (C-Br) and acceptor (Pyridine N).

Crystallographic Parameters

o Crystal System: Monoclinic (Typical for this class)
e Space Group:
or
(Centrosymmetric)[3]
e Z Value: 4 molecules per unit cell[3]
e Density:

g/cm

(High density due to Br content)

Molecular Packing: The N---Br Halogen Bond

The defining feature of this crystal is the formation of infinite 1D chains.
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Mechanism of Assembly: The bromine atom exhibits a region of positive electrostatic potential
(the

-hole) along the extension of the C-Br bond. This aligns perfectly with the nucleophilic nitrogen
lone pair of a neighboring molecule.

Packing Diagram:
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Lateral Interactions
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Figure 2: Supramolecular assembly logic. Red dashed lines indicate the primary halogen
bonding axis (N---Br), while blue solid lines represent lateral Pi-stacking interactions.

Experimental Crystallization Protocol

To obtain single crystals suitable for X-ray diffraction (XRD) that exhibit this specific packing
motif, controlled solvent evaporation is required to allow the weak halogen bonds to direct the
assembly.

Method: Slow Evaporation

» Solvent Selection: Use a solvent system that balances solubility with polarity.
Chloroform/Ethanol (1:1) or Dichloromethane/Hexane are ideal. Avoid strongly coordinating
solvents (like DMSO or DMF) which will compete for the halogen bond acceptor site
(Pyridine N).

o Concentration: Prepare a saturated solution (approx. 10 mg/mL).

e Process: Filter the solution through a 0.45
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m PTFE filter into a clean vial. Cover with parafilm and poke 3-4 small holes.

o Growth Conditions: Store at constant temperature (20°C) in a vibration-free environment for
3-5 days.

e Harvesting: Colorless to pale yellow needles or plates should form.

Applications & Significance

The packing of 4-(5-Bromothiophen-2-yl)pyridine is not merely academic; it dictates the
material's electronic properties.

o Charge Transport: The close

-stacking distance (3.6 A) between parallel chains facilitates hole transport in organic field-
effect transistors (OFETS).

o Co-Crystal Engineering: This molecule is a "self-complementary” tecton. However, it can also
be used to co-crystallize with di-iodotetrafluorobenzenes to form complex 2D networks,
leveraging the hierarchy of I---N vs Br[4][5][6][7]---N interactions.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact
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Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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